molecular formula C15H15NO3 B3008572 3-(9H-Carbazol-4-yloxy)-1,2-propanediol CAS No. 123119-89-1

3-(9H-Carbazol-4-yloxy)-1,2-propanediol

Cat. No.: B3008572
CAS No.: 123119-89-1
M. Wt: 257.289
InChI Key: PHIWDZXZVQVXLT-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-4-yloxy)-1,2-propanediol is an organic compound that features a carbazole moiety linked to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol typically involves the reaction of 4-hydroxycarbazole with epichlorohydrin under basic conditions to form the intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole. This intermediate is then subjected to ring-opening reactions with nucleophiles such as amines or alcohols to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-4-yloxy)-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(9H-Carbazol-4-yloxy)-1,2-propanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-4-yloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on beta-adrenergic receptors, similar to carvedilol, to exert its effects on cardiovascular function. The compound’s ability to modulate these receptors can lead to therapeutic benefits in treating conditions like hypertension and heart failure .

Properties

IUPAC Name

3-(9H-carbazol-4-yloxy)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)16-13/h1-7,10,16-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWDZXZVQVXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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